Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate
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Overview
Description
Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate is a chemical compound with the molecular formula C13H28N2O2 and a molecular weight of 244.38 g/mol . It is commonly used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4,4-dimethyl-1-(methylamino)pentan-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]amine .
Scientific Research Applications
Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(4-aminobutyl)carbamate
- Tert-butyl N-(3-aminopropyl)carbamate
- Tert-butyl N-(2-aminoethyl)carbamate
Uniqueness
Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate is unique due to its specific structural features, such as the presence of the 4,4-dimethyl-1-(methylamino)pentan-3-yl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O2/c1-12(2,3)10(8-9-14-7)15-11(16)17-13(4,5)6/h10,14H,8-9H2,1-7H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIELNHWOTDWBPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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